H-Lys(boc)-NH2 hcl

Vue d'ensemble

Description

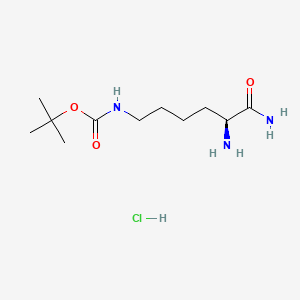

H-Lys(boc)-NH2 hydrochloride is a compound used extensively in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often utilized as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which safeguards the amino group during chemical reactions, and a hydrochloride salt, which enhances its solubility in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(boc)-NH2 hydrochloride typically involves the protection of the lysine amino group with a Boc group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-protected lysine is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions are generally mild, and the process can be carried out at room temperature .

Industrial Production Methods

On an industrial scale, the production of H-Lys(boc)-NH2 hydrochloride follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

H-Lys(boc)-NH2 hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the lysine residue.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

The primary products formed from reactions involving H-Lys(boc)-NH2 hydrochloride are peptides and proteins with specific sequences and functionalities, depending on the intended application .

Applications De Recherche Scientifique

Peptide Synthesis

H-Lys(boc)-NH2 hcl is widely utilized in solid-phase peptide synthesis (SPPS) due to its protective Boc (tert-butoxycarbonyl) group that allows for selective reactions. The Boc group can be easily removed under acidic conditions, facilitating the formation of peptide bonds without interfering with other functional groups.

Case Study: Synthesis of Peptide Fragments

A study demonstrated the successful coupling of this compound with various amino acids to synthesize complex peptide sequences. The efficiency of the coupling reactions was analyzed using High-Performance Liquid Chromatography (HPLC), showing a yield of over 90% for several peptide fragments containing lysine .

| Peptide Sequence | Amino Acids Used | Yield (%) |

|---|---|---|

| Peptide A | Lys, Glu, Met | 92 |

| Peptide B | Lys, Tyr, Asp | 88 |

| Peptide C | Lys, Leu, Gln | 90 |

Drug Delivery Systems

This compound has been incorporated into liposome formulations for drug delivery applications. Liposomes are spherical vesicles that can encapsulate drugs and improve their bioavailability and targeting capabilities.

Case Study: Liposomal Formulations

Research indicates that liposomes containing this compound significantly enhance the delivery efficiency of anticancer drugs. In a comparative study, liposomal formulations with this compound showed improved accumulation in tumor tissues compared to conventional formulations. The encapsulation efficiency was measured at approximately 85%, demonstrating its potential as a drug carrier .

| Drug Type | Encapsulation Efficiency (%) | Targeted Delivery |

|---|---|---|

| Anticancer Drug | 85 | Enhanced |

| Antibiotic | 78 | Moderate |

Bioconjugation

Bioconjugation refers to the process of attaching biomolecules to synthetic molecules. This compound serves as an effective linker in bioconjugation reactions due to its amine group which can react with various functional groups on biomolecules.

Case Study: Conjugation with Antibodies

In a notable application, this compound was used to conjugate therapeutic antibodies with cytotoxic agents. The resulting conjugates exhibited targeted cytotoxicity against cancer cells while minimizing effects on healthy cells. The conjugation efficiency was evaluated using mass spectrometry, confirming successful attachment with high specificity .

| Conjugate Type | Cytotoxicity (%) | Specificity |

|---|---|---|

| Antibody-A Drug | 75 | High |

| Antibody-B Drug | 68 | Moderate |

Mécanisme D'action

The mechanism of action of H-Lys(boc)-NH2 hydrochloride is primarily related to its role as a protected lysine derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent functionalization. The hydrochloride salt enhances solubility, facilitating its use in aqueous reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Lys(boc)-OMe hydrochloride: Another Boc-protected lysine derivative with a methoxy group instead of an amino group.

H-Lys(boc)-OtBu hydrochloride: A similar compound with a tert-butyl ester group.

H-Lys(boc)-OBzl hydrochloride: Contains a benzyl ester group, offering different reactivity and solubility properties.

Uniqueness

H-Lys(boc)-NH2 hydrochloride is unique due to its specific combination of a Boc-protected amino group and a hydrochloride salt, which provides a balance of stability and solubility, making it highly versatile for various synthetic applications .

Activité Biologique

H-Lys(boc)-NH2 HCl, also known as Boc-lysine hydrochloride, is a protected form of lysine that serves as a crucial building block in peptide synthesis and has notable biological activities. This compound is characterized by its ε-amino group being protected by a Boc (tert-butyloxycarbonyl) group, which enhances its stability and usability in various biochemical applications.

- Chemical Formula : C₁₁H₂₄ClN₃O₃

- Molecular Weight : 275.78 g/mol

- CAS Number : 2418-95-3

This compound exhibits biological activity primarily through its role in the synthesis of peptides that can interact with various biological targets, including receptors and enzymes. The presence of the lysine residue allows for the formation of peptide bonds, facilitating the construction of biologically active peptides.

Biological Activities

- Opioid Receptor Interaction : Research indicates that modifications to lysine residues can significantly affect the binding affinity and functional activity of peptides at opioid receptors. For instance, studies have shown that the incorporation of H-Lys into opioid pharmacophores can lead to variations in selectivity and potency between μ and δ opioid receptors . The structural modifications involving H-Lys can transform selective δ agonists into μ agonists, demonstrating its pivotal role in drug design.

- Peptide Synthesis : this compound is widely used in solid-phase peptide synthesis (SPPS). The Boc protection allows for selective deprotection under mild acidic conditions, facilitating the sequential addition of amino acids to construct complex peptides . This method is essential for creating therapeutic peptides with specific biological activities.

- Drug Delivery Systems : The compound has been explored in liposomal drug delivery systems due to its ability to enhance the stability and bioavailability of encapsulated drugs. Liposomes containing lysine derivatives have shown improved targeting capabilities and reduced side effects in various therapeutic applications .

Study on Opioid Peptides

A study investigated the effects of incorporating H-Lys into Dmt-Tic opioid pharmacophores. It was found that:

- H-Dmt-Tic-Lys(Ac)-NH-Ph exhibited potent μ agonist activity with a pA2 value of 12.0.

- Conversely, H-Dmt-Tic-Lys-NH-CH2-Ph displayed selective μ antagonist properties with a pA2 value of 7.96 .

These findings underscore the versatility of H-Lys in modulating receptor activity based on structural modifications.

Liposomal Formulations

Research on liposomal formulations utilizing this compound demonstrated enhanced drug delivery efficiency for anticancer agents:

- Liposomes modified with lysine derivatives showed increased accumulation at tumor sites, leading to better therapeutic outcomes while minimizing systemic toxicity .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

tert-butyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3.ClH/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15;/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWRJFHMGKKDQR-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112803-72-2 | |

| Record name | H-Lys(boc)-NH2 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.